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In-Depth Technical Guide to ARTC1 Substrates in Skeletal Muscle

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of ARTC1 substrates in skeletal muscle. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development who are interested in the roles of mono-ADP-ribosylation in muscle physiology and disease. This document summarizes key findings on ARTC1 targets, presents quantitative data in a structured format, details the experimental methodologies for substrate identification, and visualizes the associated biological pathways and workflows.

Introduction to ARTC1 in Skeletal Muscle

ARTC1 is a glycosylphosphatidylinositol (GPI)-anchored ecto-enzyme that catalyzes the mono-ADP-ribosylation of arginine residues on target proteins.[1] Its expression is highly restricted, with skeletal muscle and cardiac tissue being the primary sites.[1] This tissue specificity suggests a specialized role for ARTC1 in muscle function. The enzyme utilizes extracellular nicotinamide adenine dinucleotide (NAD+) as a substrate to transfer an ADP-ribose moiety to acceptor proteins, a post-translational modification that can alter protein function, localization, and interaction with other molecules.[1][2]

Recent proteomic studies have revealed that **ARTC1** is the major source of arginine-specific ADP-ribosylation in skeletal muscle.[3] Its substrates are predominantly cell surface and extracellular matrix (ECM) proteins, implicating **ARTC1** in the regulation of cell-cell and cell-matrix interactions, signal transduction, and transmembrane transport.[1]



Quantitative Analysis of ARTC1 Substrates

A seminal study by Leutert et al. (2018) provided the most extensive identification of **ARTC1**-dependent ADP-ribosylation in skeletal muscle and C2C12 myotubes to date.[1] Using a mass spectrometry-based workflow, they compared the ADP-ribosylome of wild-type mice with that of newly generated **ARTC1** knockout mice, allowing for the specific identification of **ARTC1** substrates.[1] The following tables summarize the key **ARTC1** substrates identified in murine skeletal muscle and differentiated C2C12 myotubes, based on the data from this study. The data is qualitative, indicating the presence or absence of the modification in wild-type versus **ARTC1** knockout models.

Table 1: Key ARTC1 Substrates Identified in Murine Skeletal Muscle



Protein Name	Gene Symbol	Cellular Localization	Putative Function in Skeletal Muscle
Integrin alpha-7	ITGA7	Cell membrane	Major laminin receptor, crucial for myoblast adhesion, migration, and maintenance of myofiber integrity.[3]
Dystroglycan	DAG1	Cell membrane	Links the actin cytoskeleton to the extracellular matrix, essential for sarcolemmal stability.
Laminin subunit alpha-2	LAMA2	Extracellular matrix	Major component of the basal lamina, critical for muscle fiber stability and regeneration.[4]
Collagen alpha-1(VI) chain	COL6A1	Extracellular matrix	Forms microfibrillar networks in the endomysium, important for muscle tissue organization and integrity.
Hemopexin	HPX	Extracellular (plasma)	Heme-binding protein, potentially involved in managing heme-induced oxidative stress in muscle.[1]
Basement membrane- specific heparan sulfate proteoglycan core protein	HSPG2 (Perlecan)	Extracellular matrix (Basement membrane)	Structural component of basement membranes, involved in cell adhesion and

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			growth factor signaling.
Nidogen-1	NID1	Extracellular matrix (Basement membrane)	Connects laminin and collagen networks in the basement membrane, contributing to its structural integrity.
Biglycan	BGN	Extracellular matrix	Small leucine-rich proteoglycan involved in collagen fibril assembly and muscle regeneration.

Table 2: Key ARTC1 Substrates Identified in Differentiated C2C12 Myotubes



Protein Name	Gene Symbol	Cellular Localization	Putative Function in Skeletal Muscle
Integrin alpha-7	ITGA7	Cell membrane	Myoblast fusion and differentiation.[3]
Dystroglycan	DAG1	Cell membrane	Formation and maintenance of the neuromuscular junction.
Laminin subunit alpha-2	LAMA2	Extracellular matrix	Substrate for myotube adhesion and differentiation.[4]
Collagen alpha-1(I) chain	COL1A1	Extracellular matrix	Major structural component of the endomysium.
Fibronectin	FN1	Extracellular matrix	Involved in myoblast adhesion, migration, and fusion.
Neural cell adhesion molecule 1	NCAM1	Cell membrane	Mediates cell-cell interactions during myogenesis.

Experimental Protocols for ARTC1 Substrate Identification

The identification of **ARTC1** substrates in skeletal muscle has been primarily achieved through a combination of genetic mouse models, cell culture, and advanced mass spectrometry techniques. The following sections detail the key experimental protocols adapted from the foundational work in this area.[1]

Generation of ARTC1 Knockout Mice

To specifically identify **ARTC1**-dependent ADP-ribosylation, **ARTC1** knockout (KO) mice are essential.



- CRISPR/Cas9-mediated Gene Targeting:
 - Design two single-guide RNAs (sgRNAs) targeting the initial coding exons of the Artc1 gene (e.g., Exon 2 and Exon 3).[3]
 - Co-microinject the sgRNAs and Cas9 mRNA into zygotes from a suitable mouse strain (e.g., C57BL/6).[3]
 - Implant the injected zygotes into pseudopregnant foster mothers.[3]
 - Genotype the offspring using PCR and Sanger sequencing to identify founder mice with the desired deletion.
 - Establish a breeding colony of ARTC1 KO mice and wild-type (WT) littermates for comparative analysis.

Proteomic Analysis of ADP-Ribosylated Proteins

This workflow is designed to enrich and identify ADP-ribosylated peptides from tissue and cell lysates.

- Sample Preparation:
 - Harvest skeletal muscle tissue from WT and ARTC1 KO mice or C2C12 myotubes.
 - Lyse the cells or tissues in a denaturing buffer (e.g., 6 M guanidine-HCl or urea)
 supplemented with PARP and PARG inhibitors to prevent artificial ADP-ribosylation and degradation of existing modifications.[2]
 - Homogenize the tissue and clarify the lysate by centrifugation.
 - Determine protein concentration using a standard protein assay.
- Protein Digestion:
 - Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).



- Perform in-solution or in-gel digestion of the proteins using an appropriate protease, such as trypsin.
- Enrichment of ADP-Ribosylated Peptides:
 - Utilize the Af1521 macrodomain, which specifically binds to ADP-ribose, for enrichment.
 - Couple the purified Af1521 macrodomain to beads (e.g., NHS-activated Sepharose).
 - Incubate the digested peptide mixture with the Af1521-coupled beads to capture ADPribosylated peptides.
 - Wash the beads extensively to remove non-specifically bound peptides.
 - Elute the enriched ADP-ribosylated peptides.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
 - Analyze the enriched peptides using a high-resolution mass spectrometer (e.g., Orbitrap Q Exactive HF).[5]
 - Separate peptides using a reverse-phase C18 column with a suitable gradient of acetonitrile in 0.1% formic acid.[5]
 - Operate the mass spectrometer in data-dependent acquisition mode.
 - Acquire full MS scans followed by higher-energy collisional dissociation (HCD)
 fragmentation of the most abundant precursor ions.[5]
- Data Analysis:
 - Search the acquired MS/MS spectra against a relevant protein database (e.g., Mus musculus UniProt database) using a search engine like MaxQuant or Sequest.
 - Specify ADP-ribosylation on arginine as a variable modification.
 - Compare the identified ADP-ribosylated proteins and peptides between WT and ARTC1
 KO samples to identify ARTC1-specific substrates.



Validation of ARTC1 Substrates

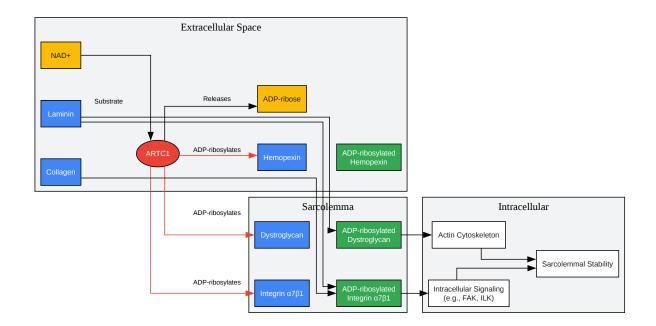
Biochemical assays are used to validate the direct modification of identified substrates by **ARTC1**.

- In Vitro ADP-Ribosylation Assay:
 - Purify recombinant **ARTC1** and the putative substrate protein (e.g., Hemopexin).
 - Incubate the substrate protein with recombinant ARTC1 in the presence of NAD+.
 - Analyze the reaction mixture by Western blotting using an anti-pan-ADP-ribose binding reagent to detect the modification.
 - Alternatively, use NAD+ labeled with a radioactive isotope (e.g., ³²P) or a fluorescent tag for detection.

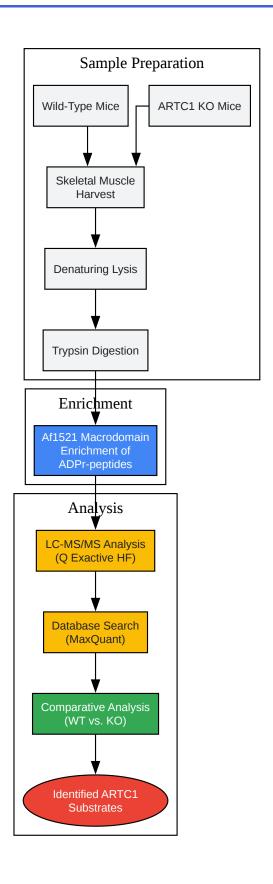
Signaling Pathways and Logical Relationships

The identified **ARTC1** substrates are key components of pathways that are critical for skeletal muscle structure and function. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.









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